2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one
Description
The compound 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one is a heterocyclic scaffold featuring a fused pyridine-diazepinone core with a methyl substituent at the 2-position. The diazepinone ring system is notable for its versatility in medicinal chemistry, serving as a privileged scaffold for drug discovery due to its ability to engage in hydrogen bonding and π-stacking interactions .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-methyl-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C9H9N3O/c1-6-4-9(13)12-8-5-10-3-2-7(8)11-6/h2-3,5H,4H2,1H3,(H,12,13) |
InChI Key |
QAVWDOWVKUIBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate undergoes further reactions to form the desired diazepine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methyl or ethyl groups at positions 1, 2, 3, or 5 alter steric and electronic profiles. For example, the 1-methyl derivative (MW 177.20) has a lower molecular weight than the 3-ethyl analog (MW 191.23) .
- Ring Saturation : Partial saturation in the diazepine ring (e.g., tetrahydro derivatives in ) enhances conformational flexibility compared to fully unsaturated systems .
Impurities and Byproducts
Impurities like 4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1) highlight challenges in synthetic routes, particularly regioselectivity and purification .
Biological Activity
The compound 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one is a member of the pyrido[3,4-b][1,4]diazepine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused bicyclic ring system that includes both pyridine and diazepine moieties. Its molecular formula is with a molecular weight of approximately 178.20 g/mol. The compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,4-b][1,4]diazepines exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the diazepine ring can enhance activity against various bacterial strains. A notable study reported the synthesis of several analogs and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial effects.
Anticancer Properties
Pyrido[3,4-b][1,4]diazepines have also been investigated for their anticancer potential. A study focused on the cytotoxic effects of this compound against various cancer cell lines. The findings revealed that the compound induced apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values varied among different cancer types but generally fell within the nanomolar to micromolar range.
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. Research has highlighted its interaction with GABA receptors, leading to anxiolytic effects in animal models. The compound demonstrated a dose-dependent increase in GABAergic activity and reduced anxiety-like behaviors.
Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various pyrido[3,4-b][1,4]diazepine derivatives against E. coli and S. aureus, researchers synthesized multiple analogs and assessed their antimicrobial efficacy using disc diffusion methods. The results showed that certain modifications significantly enhanced antibacterial activity compared to the parent compound.
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of this compound involved testing on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound exhibited selective cytotoxicity with an IC50 value of 150 nM for MCF-7 cells after 48 hours of treatment.
Case Study 3: Neuropharmacological Assessment
In a behavioral study assessing anxiety levels in rodents treated with varying doses of this compound using the elevated plus maze test showed significant reductions in anxiety-like behaviors at doses ranging from 10 to 30 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
